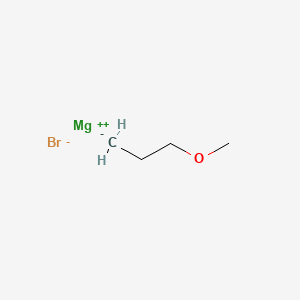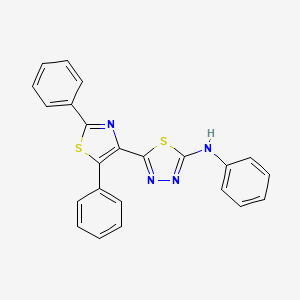
5-(2,5-Diphenyl-1,3-thiazol-4-yl)-N-phenyl-1,3,4-thiadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,5-Diphenyl-1,3-thiazol-4-yl)-N-phenyl-1,3,4-thiadiazol-2-amine is a complex organic compound that belongs to the class of thiazole and thiadiazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-Diphenyl-1,3-thiazol-4-yl)-N-phenyl-1,3,4-thiadiazol-2-amine typically involves the condensation of appropriate thiazole and thiadiazole precursors under controlled conditions. One common method involves the reaction of 2,5-diphenyl-1,3-thiazole-4-carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
5-(2,5-Diphenyl-1,3-thiazol-4-yl)-N-phenyl-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens can be replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: The compound is being investigated for its potential therapeutic applications, including its ability to inhibit certain enzymes and pathways involved in disease progression.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity and stability.
Mecanismo De Acción
The mechanism of action of 5-(2,5-Diphenyl-1,3-thiazol-4-yl)-N-phenyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt key biochemical processes, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2,5-Diphenyl-1,3-thiazol-4-yl)-4-piperidino-1,2-dihydropyrimidin-2-one
- 1-(2,5-Diphenyl-1,3-thiazol-4-yl)-4-(methylsulfanyl)-2(1H)-pyrimidinone
Uniqueness
Compared to similar compounds, 5-(2,5-Diphenyl-1,3-thiazol-4-yl)-N-phenyl-1,3,4-thiadiazol-2-amine stands out due to its unique structural features and diverse range of applications. Its combination of thiazole and thiadiazole moieties imparts distinct chemical and biological properties, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
143539-34-8 |
|---|---|
Fórmula molecular |
C23H16N4S2 |
Peso molecular |
412.5 g/mol |
Nombre IUPAC |
5-(2,5-diphenyl-1,3-thiazol-4-yl)-N-phenyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C23H16N4S2/c1-4-10-16(11-5-1)20-19(25-21(28-20)17-12-6-2-7-13-17)22-26-27-23(29-22)24-18-14-8-3-9-15-18/h1-15H,(H,24,27) |
Clave InChI |
LGBYVYHHXCXXSB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(N=C(S2)C3=CC=CC=C3)C4=NN=C(S4)NC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B12564414.png)
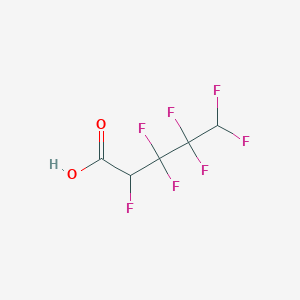
![9-Amino-3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonane-9-carboxamide](/img/structure/B12564425.png)
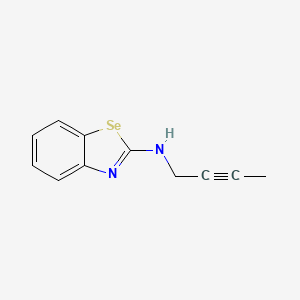

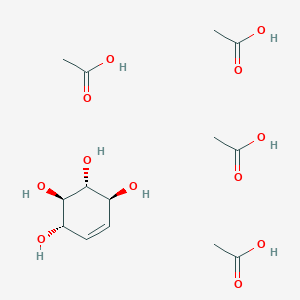
![N-{2-[7-Hydroxy-8-(prop-2-en-1-yl)naphthalen-1-yl]ethyl}acetamide](/img/structure/B12564446.png)
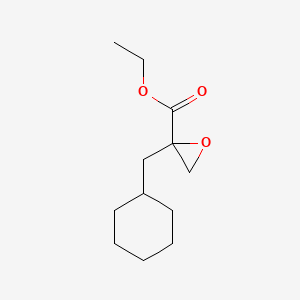

![1-Hydroxy-N-[4-(methanesulfonyl)phenyl]naphthalene-2-carboxamide](/img/structure/B12564469.png)
![1,4-Diazoniabicyclo[2.2.2]octane, 1,4-bis(phenylmethyl)-](/img/structure/B12564482.png)

